molecular formula C12H8O3 B8782125 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one CAS No. 67268-42-2

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one

Cat. No.: B8782125
CAS No.: 67268-42-2
M. Wt: 200.19 g/mol
InChI Key: IEHFVZKMAOKFTR-UHFFFAOYSA-N
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Description

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is a derivative of benzopyran, a polycyclic organic compound. This compound is known for its unique structural properties, which include a benzopyran ring fused with a propynyloxy group at the 7th position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one typically involves the reaction of 2H-1-benzopyran-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.

Scientific Research Applications

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

67268-42-2

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

7-prop-2-ynoxychromen-2-one

InChI

InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2

InChI Key

IEHFVZKMAOKFTR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml DMF at 70° C. for 12 hours, 0.1 mole 7-hydroxy-coumarin is reacted with 0.1 mole propargyl bromide in the presence of 0.1 mole potassium carbonate. The compound of the title is obtained at a 60% yield. This compound melts at 118° C.
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